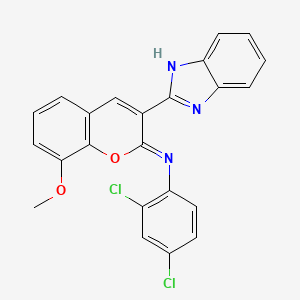![molecular formula C22H14F3N3O3 B12346685 (2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346685.png)
(2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-N-(Pyridin-2-yl)-2-{[3-(Trifluormethoxy)phenyl]imino}-2H-chromen-3-carboxamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie, Medizin und Industrie. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyridinring, eine Trifluormethoxyphenylgruppe und eine Chromencarboxamid-Einheit umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2Z)-N-(Pyridin-2-yl)-2-{[3-(Trifluormethoxy)phenyl]imino}-2H-chromen-3-carboxamid umfasst typischerweise mehrere Schritte, darunter die Bildung des Chromen-Kerns, die Einführung der Trifluormethoxyphenylgruppe und die Anbindung des Pyridinrings. Die Reaktionsbedingungen erfordern häufig die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturkontrollen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies könnte kontinuierliche Strömungsreaktoren, automatisierte Synthese-Systeme und fortschrittliche Reinigungstechniken umfassen, um sicherzustellen, dass die Verbindung die für ihre beabsichtigten Anwendungen erforderlichen Spezifikationen erfüllt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the trifluoromethoxy phenyl group, and the attachment of the pyridine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2Z)-N-(Pyridin-2-yl)-2-{[3-(Trifluormethoxy)phenyl]imino}-2H-chromen-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die ihre chemischen Eigenschaften und Reaktivität verändern können.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren, was möglicherweise zu neuen Derivaten mit einzigartigen Eigenschaften führt.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird, wodurch eine breite Palette an Analogen erzeugt werden kann.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zu Derivaten mit höherem Oxidationszustand führen, während die Reduktion zu reduzierteren Formen der Verbindung führen kann. Substitutionsreaktionen können zu einer Vielzahl von Analogen mit verschiedenen funktionellen Gruppen führen.
Wissenschaftliche Forschungsanwendungen
(2Z)-N-(Pyridin-2-yl)-2-{[3-(Trifluormethoxy)phenyl]imino}-2H-chromen-3-carboxamid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle sowie als Reagenz in verschiedenen chemischen Reaktionen verwendet werden.
Biologie: Sie könnte als bioaktives Molekül mit Anwendungen bei der Untersuchung von biologischen Wegen und Wechselwirkungen dienen.
Medizin: Die Verbindung könnte auf ihre potenziellen therapeutischen Eigenschaften untersucht werden, wie z. B. entzündungshemmende, krebshemmende oder antimikrobielle Aktivitäten.
Industrie: Sie könnte bei der Entwicklung neuer Materialien, Beschichtungen oder anderer Industrieprodukte eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von (2Z)-N-(Pyridin-2-yl)-2-{[3-(Trifluormethoxy)phenyl]imino}-2H-chromen-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an bestimmte Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of (2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu (2Z)-N-(Pyridin-2-yl)-2-{[3-(Trifluormethoxy)phenyl]imino}-2H-chromen-3-carboxamid umfassen andere Chromen-Derivate, Pyridin-haltige Verbindungen und Trifluormethoxy-substituierte Moleküle. Diese Verbindungen können einige strukturelle Merkmale und chemischen Eigenschaften gemeinsam haben, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und ihrer Gesamtreaktivität.
Einzigartigkeit
Die Einzigartigkeit von (2Z)-N-(Pyridin-2-yl)-2-{[3-(Trifluormethoxy)phenyl]imino}-2H-chromen-3-carboxamid liegt in seiner Kombination von funktionellen Gruppen und Strukturelementen, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen und bietet Möglichkeiten für die Entwicklung neuer Materialien, Medikamente und anderer Produkte.
Eigenschaften
Molekularformel |
C22H14F3N3O3 |
|---|---|
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
N-pyridin-2-yl-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide |
InChI |
InChI=1S/C22H14F3N3O3/c23-22(24,25)31-16-8-5-7-15(13-16)27-21-17(12-14-6-1-2-9-18(14)30-21)20(29)28-19-10-3-4-11-26-19/h1-13H,(H,26,28,29) |
InChI-Schlüssel |
MGFUPCUIBBWOPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC=C3)OC(F)(F)F)O2)C(=O)NC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Anthracen-9-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12346604.png)
![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346608.png)
![2-{5-benzyl-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12346609.png)

![Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B12346615.png)
![4-{[(2Z)-3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-ylidene]amino}benzamide](/img/structure/B12346637.png)
![N-[(1S)-1-cyclohexylethyl]-N-[(1S)-1-phenylethyl]-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-amine](/img/structure/B12346644.png)


![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B12346655.png)

![4-(9-Phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one](/img/structure/B12346670.png)
![N-[2-(4-chlorophenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12346682.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346701.png)
